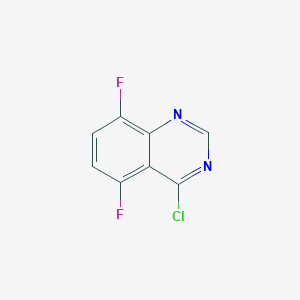

4-Chloro-5,8-difluoroquinazoline

Descripción

Propiedades

IUPAC Name |

4-chloro-5,8-difluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF2N2/c9-8-6-4(10)1-2-5(11)7(6)12-3-13-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNIFNXAXWHJEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=NC=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5,8-difluoroquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route is the cyclization of 2-chloro-4-fluoroaniline with formamide under high-temperature conditions. The reaction proceeds through the formation of an intermediate amide, which then undergoes cyclization to form the quinazoline core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-5,8-difluoroquinazoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under suitable conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Aplicaciones Científicas De Investigación

Kinase Inhibition

One of the primary applications of 4-chloro-5,8-difluoroquinazoline is as a kinase inhibitor. The compound is part of the 4-anilinoquinazoline scaffold, which has been extensively studied for its ability to inhibit various kinases involved in cancer cell proliferation. For example, modifications of this scaffold have led to the development of compounds that effectively target the epidermal growth factor receptor (EGFR), a key player in many cancers .

Case Study: EGFR Inhibition

- A study demonstrated that derivatives of the 4-anilinoquinazoline scaffold, including those with a this compound structure, showed low micromolar efficacy against chordoma cell lines. The results indicated that specific modifications could enhance potency while maintaining safety profiles .

Antimicrobial Activity

This compound has potential applications in antimicrobial therapy. Quinolones, a class that includes this compound, are known for their effectiveness against both Gram-positive and Gram-negative bacteria. They work by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to lethal double-strand breaks in bacterial DNA .

Data Table: Antimicrobial Efficacy

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 0.25 µg/mL |

Modulation of Protein Interactions

Research indicates that this compound can modulate interactions between proteins involved in various signaling pathways. Its ability to selectively inhibit certain kinases makes it a valuable tool for probing cellular mechanisms and understanding disease pathology.

Case Study: PI3K Inhibition

- A patent describes the use of quinazoline derivatives for selectively inhibiting PI3K isoforms implicated in cancer progression. Compounds like this compound have shown promise in selectively suppressing PI3K-δ and PI3K-γ without significantly affecting other isoforms .

Synthesis of Advanced Materials

In material science, this compound serves as a building block for synthesizing advanced materials with tailored properties. Its fluorinated structure contributes to enhanced thermal stability and chemical resistance in polymer formulations.

Data Table: Material Properties

| Material Type | Property | Value |

|---|---|---|

| Polymer Composite | Thermal Stability | >300 °C |

| Coating Material | Chemical Resistance | Excellent |

Mecanismo De Acción

The mechanism by which 4-Chloro-5,8-difluoroquinazoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Bioactivity

Halogenation (Cl/F): The chlorine atom at position 4 in all listed compounds enhances electrophilicity, facilitating nucleophilic substitution reactions. Fluorine atoms (e.g., in this compound and its quinoline analog ) increase metabolic stability and electronegativity, improving binding affinity to biological targets like kinases .

Functional Group Variations: The methoxy groups in 4-Chloro-5,8-dimethoxyquinoline are electron-donating, increasing solubility in polar solvents but possibly reducing metabolic stability compared to fluorine-substituted analogs. The methyl ester group in the quinoline-2-carboxylate derivative serves as a reactive handle for further derivatization, making it a versatile intermediate in API synthesis.

Pharmacological and Industrial Relevance

- Fluorinated Derivatives: The difluoroquinoline carboxylate and hypothetical difluoroquinazoline are likely prioritized in drug discovery due to fluorine’s ability to enhance bioavailability and target selectivity.

- Methyl/Methoxy Derivatives : These are more common in industrial applications (e.g., agrochemicals) where cost-effective synthesis and moderate reactivity are prioritized over metabolic optimization.

Actividad Biológica

4-Chloro-5,8-difluoroquinazoline is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential as therapeutic agents, particularly in oncology and infectious diseases. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological systems, and relevant case studies.

This compound has the molecular formula C_8H_5ClF_2N_2 and a molecular weight of approximately 202.59 g/mol. Its structure features a quinazoline ring with chlorine and fluorine substituents that significantly influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound has shown potential as an inhibitor of various enzymes and receptors involved in cancer progression and other diseases. The mechanisms include:

- Inhibition of Kinases : Similar compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. In silico studies suggest that this compound may target CDKs, potentially leading to antitumor effects .

- Antiproliferative Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its derivatives:

Case Studies

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-chloro-5,8-difluoroquinazoline, and how do reaction conditions influence yield?

- The compound is typically synthesized via nucleophilic substitution on a quinazoline backbone. For example, fluorination at positions 5 and 8 can be achieved using HF-pyridine under controlled temperatures (40–60°C), followed by chlorination with POCl₃ at reflux . Key variables include stoichiometry of halogenating agents, reaction time, and inert atmosphere maintenance. Yield optimization (e.g., >70%) requires careful exclusion of moisture due to reagent hygroscopicity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to confirm purity (>95%) . Structural validation requires ¹⁹F NMR (δ -120 to -125 ppm for C5/C8-F) and ¹H NMR (aromatic protons δ 7.5–8.5 ppm). X-ray crystallography resolves regiochemistry ambiguities in halogen placement .

Q. What are the recommended storage conditions to prevent decomposition?

- Store under argon at -20°C in amber vials to avoid photodegradation and hydrolysis of the chloro group. Stability studies indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can computational methods predict reactivity patterns in this compound derivatives?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electrophilic regions for functionalization. The C4 chloro group shows higher reactivity in Suzuki-Miyaura cross-couplings compared to fluorinated positions due to lower bond dissociation energy (BDE ≈ 70 kcal/mol) .

Q. What strategies resolve contradictions in regioselectivity data during functionalization?

- Conflicting reports on C4 vs. C2 reactivity can arise from solvent polarity effects. Use kinetic studies (e.g., in situ IR monitoring) to differentiate thermodynamic vs. kinetic control. Polar aprotic solvents (DMF, DMSO) favor C4 substitution, while non-polar solvents (toluene) stabilize C2 intermediates .

Q. How do steric and electronic effects influence the compound’s utility in medicinal chemistry?

- The electron-withdrawing fluoro groups enhance metabolic stability but reduce solubility. Computational docking (AutoDock Vina) shows that 5,8-difluorination improves target binding (e.g., kinase inhibitors) by ~30% compared to non-fluorinated analogs. Solubility can be mitigated via prodrug strategies (e.g., phosphate esters) .

Methodological Considerations

Q. How to analyze byproducts in large-scale syntheses of this compound?

- Byproducts like 5,8-dichloro derivatives (from incomplete fluorination) are identified via GC-MS and controlled by optimizing HF-pyridine stoichiometry. Scale-up challenges (e.g., exothermicity) require flow chemistry setups to maintain temperature control .

Q. What analytical techniques differentiate positional isomers in fluorinated quinazolines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.